molecular formula C18H16F3N5O2 B2412028 2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide CAS No. 2034381-72-9

2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide

Cat. No. B2412028
CAS RN: 2034381-72-9
M. Wt: 391.354
InChI Key: IDFQZGOMIHVMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]pyridine ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . This type of structure is often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring. This ring is part of a larger class of compounds known as azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom . The [1,2,4]triazolo[4,3-a]pyridine ring is a novel chemotype that has been underexploited among the heme binding moieties .

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

  • A variety of heterocyclic compounds, including 2-methylindoles, oxazoloquinolines, and pyrroloquinolines, can be synthesized through reactions involving chloroallylamines, demonstrating the versatility of these reagents in constructing complex heterocyclic frameworks (McDonald & Proctor, 1975). Such methods may be applicable in synthesizing related compounds, including the one of interest.
  • The construction of fused tricyclic heterocycles, such as triazoloquinolines, through one-pot, three-component reactions, highlights efficient synthetic routes to complex heterocycles (Ladani & Patel, 2015), which could potentially be adapted for synthesizing the target compound.

Biological Activities and Applications

  • Certain heterocyclic compounds, like triazoloquinolines, possess significant anticonvulsant activities with low toxicity, indicating potential therapeutic applications in epilepsy or other seizure-related disorders (Wei et al., 2010). This suggests that structurally similar compounds might also exhibit biological activity worth exploring.
  • Thioamide derivatives of heterocyclic compounds, such as pyridines and quinolines, have shown potential as radical scavenging compounds due to their antioxidant activities (Chernov'yants et al., 2016). These findings indicate a research avenue for the compound , exploring its potential antioxidant properties.

Crystallography and Material Properties

  • The discovery of polymorphic modifications of certain carboxamides, including those with diuretic properties, opens up research into the physicochemical properties and pharmacological potentials of similar compounds (Shishkina et al., 2018). Investigating the crystal structure and polymorphism of the compound could provide insights into its stability, solubility, and bioavailability.

properties

IUPAC Name

2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2/c19-18(20,21)10-5-6-26-14(7-10)24-25-15(26)9-22-17(28)12-8-16(27)23-13-4-2-1-3-11(12)13/h1-4,8,10H,5-7,9H2,(H,22,28)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFQZGOMIHVMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC(=O)NC4=CC=CC=C43)CC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.